molecular formula C14H18O3 B12659431 Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate CAS No. 93805-69-7

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate

Cat. No.: B12659431
CAS No.: 93805-69-7
M. Wt: 234.29 g/mol
InChI Key: ITNKSNPSUNGFLE-UHFFFAOYSA-N
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Description

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide . The resulting intermediate undergoes an epoxidation reaction using an oxidizing agent like dimethyldioxirane to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like or are used.

    Substitution: Nucleophiles such as , , or under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to target specific enzymes or receptors .

Comparison with Similar Compounds

  • Ethyl 3-(4-methylphenyl)oxirane-2-carboxylate
  • Ethyl 3-(4-tert-butylphenyl)oxirane-2-carboxylate
  • Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate

Comparison: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. The isopropyl group also enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications .

Properties

CAS No.

93805-69-7

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 3-(4-propan-2-ylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C14H18O3/c1-4-16-14(15)13-12(17-13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3

InChI Key

ITNKSNPSUNGFLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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